Methyl 2-amino-4-chloropyrimidine-5-carboxylate
Description
Historical Context and Discovery
The development of methyl 2-amino-4-chloropyrimidine-5-carboxylate emerged from the broader historical context of pyrimidine chemistry, which began in the late 19th century. The systematic study of pyrimidines was initiated in 1884 with Pinner's work, who synthesized derivatives by condensing ethyl acetoacetate with amidines. Pinner first proposed the name "pyrimidin" in 1885, establishing the foundation for modern pyrimidine nomenclature. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. The specific compound this compound was created through modern synthetic methodologies, with its first documented synthesis recorded in the PubChem database with a creation date of 2012-10-24. This compound's development reflects the evolution of pyrimidine chemistry from simple substituted derivatives to complex, multi-functional molecules designed for specific synthetic applications.
The compound's discovery coincided with advances in pharmaceutical chemistry, particularly in the development of pyrimidine-based drug intermediates. Research documented in patent literature from 2011 describes methods for synthesizing related pyrimidine carboxylate derivatives, indicating the growing interest in this class of compounds during the early 2010s. The systematic exploration of chloro-substituted pyrimidines as pharmaceutical intermediates has been documented extensively, with 2-amino-4-chloropyrimidine derivatives being recognized as key building blocks for various therapeutic agents. The compound's registration in multiple chemical databases and its assignment of CAS number 1353503-49-7 reflects its establishment as a recognized chemical entity in the scientific literature.
Position in Pyrimidine Chemistry
This compound occupies a significant position within the broader landscape of pyrimidine chemistry, representing a convergence of multiple functional groups that enhance its synthetic versatility. Pyrimidines constitute one of the three diazines, characterized by nitrogen atoms at positions 1 and 3 in the six-membered ring, distinguishing them from pyrazine and pyridazine isomers. The compound's position within pyrimidine chemistry is particularly notable due to its incorporation of both electron-withdrawing and electron-donating substituents, creating a molecule with balanced reactivity patterns. The presence of the amino group at position 2 provides nucleophilic character, while the chlorine substituent at position 4 offers electrophilic reactivity, and the carboxylate ester at position 5 introduces additional functionality for further synthetic transformations.
The compound's structural relationship to naturally occurring pyrimidines, such as cytosine, thymine, and uracil found in nucleic acids, positions it within the broader context of biologically relevant heterocycles. However, unlike the natural nucleobases, this synthetic derivative incorporates halogen substitution and ester functionality, expanding its potential applications beyond biological systems. The electrophilic nature of the chlorine substituent at position 4 makes this compound particularly valuable for nucleophilic substitution reactions, while the amino group at position 2 can participate in condensation reactions and hydrogen bonding interactions. Research has demonstrated that pyrimidine derivatives with similar substitution patterns exhibit significant biological activity, including antimicrobial and anticancer properties, positioning this compound within the realm of bioactive heterocycles.
The compound's classification within pyrimidinecarboxylic acids reflects its structural features, as documented in chemical taxonomy systems. This classification places it among compounds that combine the aromatic heterocyclic properties of pyrimidines with the reactivity of carboxylic acid derivatives. The ester functionality specifically categorizes it as a carboxylic acid ester, while the overall structure classifies it as an organoheterocyclic compound. The presence of multiple functional groups creates opportunities for selective reactions, making it a valuable intermediate in complex synthetic sequences.
Nomenclature and Identification Systems
Alternative naming systems and synonyms for this compound include "methyl 2-amino-4-chloro-5-pyrimidinecarboxylate" and "5-pyrimidinecarboxylic acid, 2-amino-4-chloro-, methyl ester," which represent different approaches to systematic nomenclature. The compound's entry in the Molecular Design Limited database carries the identifier MFCD21090724, providing another unique reference for chemical inventory and procurement systems. The European Community number 975-469-6 represents its classification within European chemical regulations, though this specific number appears to be associated with related compounds in the same chemical family.
Chemical Family Relationships
This compound belongs to several interconnected chemical families, each contributing to its overall properties and potential applications. The compound's primary classification as a pyrimidine derivative places it within the broader family of diazines, which are six-membered aromatic heterocycles containing two nitrogen atoms. Specifically, it belongs to the subfamily of pyrimidinecarboxylic acids, characterized by the presence of a carboxyl group attached to the pyrimidine ring system. This classification positions it among compounds that combine the electronic properties of aromatic heterocycles with the reactivity of carboxylic acid derivatives, creating molecules with dual functionality for both aromatic substitution and carbonyl chemistry.
The presence of the amino group at position 2 establishes relationships with aminopyrimidine compounds, which constitute an important class of bioactive molecules. Research has demonstrated that 2-aminopyrimidine derivatives exhibit diverse biological activities, including enzyme inhibition and antimicrobial properties. The chlorine substituent at position 4 connects this compound to halopyrimidines, a family known for their utility as synthetic intermediates due to the reactivity of the carbon-halogen bond. Studies have shown that 4-chloropyrimidines undergo facile nucleophilic substitution reactions, making them valuable building blocks for complex molecule synthesis.
The ester functionality establishes connections to carboxylic acid esters, a broad family characterized by their susceptibility to hydrolysis and transesterification reactions. The specific methyl ester group provides a balance between reactivity and stability, making it suitable for synthetic transformations while maintaining reasonable stability under standard laboratory conditions. Research on related pyrimidine esters has demonstrated their utility in medicinal chemistry, where they serve as prodrugs or synthetic precursors to biologically active carboxylic acids.
The compound's structural similarity to nucleobase analogs positions it within the family of nucleoside and nucleotide precursors. While not directly applicable as a nucleoside analog due to the absence of sugar moieties, its pyrimidine core structure with amino substitution creates structural parallels to cytosine and its derivatives. This relationship has implications for potential biological activity, as many synthetic pyrimidine derivatives exhibit antiviral or anticancer properties through mechanisms involving nucleic acid metabolism interference. The combination of multiple functional groups in a single molecule exemplifies the trend in modern pharmaceutical chemistry toward multi-functional intermediates that can access diverse chemical space through selective transformations.
Properties
IUPAC Name |
methyl 2-amino-4-chloropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-5(11)3-2-9-6(8)10-4(3)7/h2H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAVZTVPPOWERS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
This method involves the substitution of the chlorine atom at the 4-position of a chloropyrimidine core with amino groups, followed by esterification at the 5-position.
Synthetic Route
- Starting Material: 4-Chloropyrimidine-5-carboxylate or its derivatives.
- Reaction Conditions: The chloropyrimidine reacts with ammonia or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C).
- Outcome: Formation of amino-substituted pyrimidine derivatives.
Example Reaction Scheme
4-Chloropyrimidine-5-carboxylate + NH₃ → Methyl 2-amino-4-chloropyrimidine-5-carboxylate
Key Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Solvent | DMF or DMSO | |
| Temperature | 80-120°C | |
| Reaction Time | 4-12 hours |
Notes
- The nucleophilic substitution is facilitated by the electron-deficient nature of the pyrimidine ring.
- The amino group introduced at the 2-position is typically via direct nucleophilic attack at the 2-position or through subsequent functionalization.
Cyclization of 2-Amino-4, chloropyrimidine-5-carboxylic acid derivatives
Overview
This route involves the cyclization of suitably substituted precursors, such as β-dicarbonyl compounds or amidines, to form the pyrimidine ring with the desired substituents.
Synthetic Route
Example Reaction Scheme
β-Aminocrotonic acid derivative + formamide → pyrimidine ring → methyl ester formation
Reaction Conditions
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Acidic or basic | |
| Solvent | Ethanol or acetic acid | |
| Temperature | Reflux |
Notes
- Cyclization methods are advantageous for constructing complex pyrimidine derivatives with multiple substituents.
- This method is often used in the synthesis of analogs for pharmaceutical research.
Esterification of 2-Amino-4-chloropyrimidine-5-carboxylic acid derivatives
Overview
Direct esterification involves converting the carboxylic acid group at the 5-position into a methyl ester using methyl chloroformate or methanol under acidic or basic catalysis.
Synthetic Route
Example Reaction Scheme
2-Amino-4-chloropyrimidine-5-carboxylic acid + methyl chloroformate → methyl ester
Reaction Conditions
| Parameter | Condition | Reference |
|---|---|---|
| Reagent | Methyl chloroformate | |
| Catalyst | Triethylamine | |
| Temperature | 0-25°C |
Notes
- Esterification is often performed after the amino group has been introduced, to prevent side reactions.
- The process yields high purity methyl esters suitable for pharmaceutical applications.
Industrial-Scale Synthesis Considerations
Optimization Strategies
- Use of continuous flow reactors to improve yield and control reaction parameters.
- Catalytic systems such as palladium or copper catalysts for selective functionalization.
- Purification via chromatography or recrystallization to achieve pharmaceutical-grade purity.
Research Findings and Notes
- The nucleophilic substitution route remains the most practical for laboratory synthesis, especially when targeting the amino-functionalized pyrimidine core.
- Cyclization methods are valuable for synthesizing more complex analogs, especially in medicinal chemistry research.
- Esterification techniques are optimized for large-scale production, emphasizing purity and yield.
- Recent advances include the use of microwave-assisted synthesis and flow chemistry to accelerate reaction times and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-chloropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in pharmaceutical synthesis and other applications .
Scientific Research Applications
Methyl 2-amino-4-chloropyrimidine-5-carboxylate is a chemical compound with applications in scientific research. Its molecular formula is C6H6ClN3O2 .
Structural Information:
- SMILES: COC(=O)C1=CN=C(N=C1Cl)N
- InChI: InChI=1S/C6H6ClN3O2/c1-12-5(11)3-2-9-6(8)10-4(3)7/h2H,1H3,(H2,8,9,10)
Potential Applications:
While specific, detailed case studies and comprehensive data tables for this compound are not readily available in the search results, related compounds provide insight into potential applications:
- Preparation of Fimepinostat: Methyl 2-chloropyrimidine-5-carboxylate, a related compound, can be used in the preparation of Fimepinostat (CUDC-907) . Fimepinostat is being investigated in clinical trials for the treatment of lymphoma, solid tumors, breast cancer, multiple myeloma, and NUT midline carcinoma .
- Synthesis of pyrimido[4,5-d]pyrimidines: Pyrimidopyrimidines have a wide range of applications as antioxidant, dihydrofolate reductase, type 2 diabetes treatment, antiangiogenic, resistance-modifying, anti-myco-bacterium tuberculosis, antibacterial, antihypertensive, anti-inflammatory, anti-allergic, antitumor, antiviral, and hepatoprotective agents . Pyrimidopyrimidines are conveyed as receptors for tyrosine kinase and have been applied in the biosynthesis of 5-phosphoribosyl-1-pyrophosphate .
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-chloropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-inflammatory or antibacterial activity .
Comparison with Similar Compounds
Positional Isomers
Methyl 4-amino-2-chloropyrimidine-5-carboxylate
- Structural Difference: The amino and chloro groups are swapped (positions 2 and 4).
- Crystallographic Data : Exhibits a planar pyrimidine ring (r.m.s. deviation: 0.007 Å) with intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice .
- Applications : Used in coordination chemistry for ligand synthesis.
Key Comparison :
The positional isomerism significantly affects intermolecular interactions and solubility.
Ester Variants
Ethyl 2-amino-4-chloropyrimidine-5-carboxylate
Key Comparison :
| Property | Methyl Ester | Ethyl Ester |
|---|---|---|
| Molecular Weight | 185.58 | 201.61 |
| Storage Conditions | Not reported | 2–8°C (dark, inert) |
| Commercial Availability | Available | 98% purity |
Ethyl variants are often preferred for prolonged metabolic stability in drug design.
Halogen-Substituted Analogs
Methyl 2-amino-5-bromopyrimidine-4-carboxylate
5-Bromo-2-chloropyrimidin-4-amine
Key Comparison :
| Property | 4-Chloro | 5-Bromo |
|---|---|---|
| Molecular Weight | 185.58 | 247.03 (Br variant) |
| Reactivity | Moderate electrophile | Enhanced electrophile |
| Applications | Drug intermediates | Suzuki-Miyaura coupling |
Multi-Substituted Derivatives
Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
- Structural Features : Additional chlorine at position 6.
Biological Activity
Methyl 2-amino-4-chloropyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound possesses the following chemical structure:
- Molecular Formula : C₇H₈ClN₃O₂
- Molecular Weight : Approximately 201.61 g/mol
The compound features a pyrimidine ring with an amino group at the 2-position, a chlorine substituent at the 4-position, and a carboxylate ester at the 5-position. This unique structure contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may inhibit certain enzymes or receptors, leading to observed therapeutic effects. For instance, it has been shown to interact with proteins involved in cell proliferation and apoptosis, potentially leading to anticancer effects .
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties . It has been tested against various bacterial strains, demonstrating significant inhibition rates. The compound's mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Anticancer Activity
In cancer research, this compound has shown promising results against several cancer cell lines. Notably, it demonstrated a strong inhibitory effect on the proliferation of triple-negative breast cancer (TNBC) cells (MDA-MB-231), with an IC₅₀ value of approximately 0.126 μM. This indicates its potential as a selective agent that minimally affects non-cancerous cells (MCF10A), providing a nearly 20-fold window for therapeutic differentiation .
Case Studies
- Study on TNBC Cells : A study evaluated the effects of this compound on MDA-MB-231 cells in vitro. The compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in breast cancer treatment .
- Antibacterial Evaluation : Another research focused on the antibacterial properties of related pyrimidine derivatives showed that compounds similar to this compound effectively inhibited enzymes in the methylerythritol phosphate pathway, which is crucial for bacterial isoprenoid biosynthesis. This suggests that such compounds could be developed into new antibacterial agents targeting this pathway .
Research Findings and Data Tables
| Activity Type | Cell Line/Organism | IC₅₀ Value | Mechanism |
|---|---|---|---|
| Antimicrobial | Various Bacteria | Varies | Cell wall synthesis inhibition |
| Anticancer | MDA-MB-231 (TNBC) | 0.126 μM | Induction of apoptosis via caspase activation |
Q & A
Q. What are the common synthetic routes for Methyl 2-amino-4-chloropyrimidine-5-carboxylate, and how are intermediates characterized?
this compound is synthesized via sequential functionalization of pyrimidine derivatives. A typical route involves chlorination of a precursor (e.g., methyl 4-hydroxy-pyrimidine-5-carboxylate) using phosphoryl chloride (POCl₃), followed by amination. Intermediates are characterized via -NMR, -NMR, and LC-MS to confirm regioselectivity and purity. Crystallographic validation of intermediates (e.g., ethyl 4-amino-2-chloropyrimidine-5-carboxylate) via single-crystal X-ray diffraction ensures structural fidelity .
Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?
Single-crystal X-ray studies (e.g., Cu-Kα radiation, 293 K) yield bond lengths and angles with mean σ(C–C) = 0.007 Å. Refinement using SHELXL (R factor = 0.046) confirms the planar pyrimidine ring and carboxylate geometry. Displacement parameters validate minimal thermal motion, critical for assessing molecular rigidity .
Q. What spectroscopic techniques are used to differentiate this compound from structurally similar analogs?
High-resolution mass spectrometry (HRMS) and -NMR distinguish regioisomers. For example, -NMR shifts at δ 120–130 ppm confirm amino group positioning, while IR spectroscopy (N–H stretch ~3400 cm⁻¹) differentiates primary amines from secondary by-products .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during chlorination?
Chlorination efficiency depends on solvent polarity and temperature. Using DMF as a solvent at 80°C reduces side reactions (e.g., over-chlorination). Kinetic monitoring via HPLC (C18 column, 0.1% TFA/ACN gradient) identifies optimal reaction times (4–6 hr) to achieve >95% yield. Post-reaction quenching with ice-water minimizes hydrolysis .
Q. What computational methods validate the puckering conformation of the pyrimidine ring?
Cremer-Pople puckering parameters (e.g., amplitude , phase ) calculated via DFT (B3LYP/6-31G*) align with crystallographic data. Discrepancies >0.05 Å between computed and experimental bond lengths suggest solvent effects or crystal packing forces .
Q. How do researchers resolve contradictions between theoretical and experimental dipole moments?
Hybrid QM/MM simulations (e.g., Gaussian 16 with implicit solvation) account for solvent polarity. For instance, discrepancies in dipole moments (Δμ > 1.0 D) in polar solvents (e.g., DMSO) are attributed to hydrogen bonding, validated via solvatochromic shifts in UV-Vis spectra .
Q. What strategies mitigate crystallographic disorder in derivatives of this compound?
Low-temperature data collection (100 K) and twin refinement (SHELXL TWIN command) reduce thermal motion artifacts. For severe disorder, alternate conformations are modeled with occupancy ratios refined to minimize R1 values (<0.05) .
Methodological Recommendations
- Structural Validation: Use WinGX for crystallographic data processing and ORTEP for visualizing anisotropic displacement ellipsoids .
- Synthetic Troubleshooting: Monitor reaction progress via inline FTIR to detect intermediates (e.g., acyl chlorides) and adjust stoichiometry dynamically .
- Data Analysis: Apply multivariate regression to correlate substituent effects (Hammett σ) with reaction rates in structure-activity studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
